molecular formula C12H22O8S2 B13807223 Bis(2,3-dihydroxypropyl) 3,3'-dithiodipropionate CAS No. 68928-35-8

Bis(2,3-dihydroxypropyl) 3,3'-dithiodipropionate

Cat. No.: B13807223
CAS No.: 68928-35-8
M. Wt: 358.4 g/mol
InChI Key: JNJIFNOOWWLQIE-UHFFFAOYSA-N
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Description

Bis(2,3-dihydroxypropyl) 3,3’-dithiodipropionate is an organic compound with the molecular formula C12H22O8S2 It is characterized by the presence of two 2,3-dihydroxypropyl groups attached to a 3,3’-dithiodipropionate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,3-dihydroxypropyl) 3,3’-dithiodipropionate typically involves the reaction of 3,3’-dithiodipropionic acid with 2,3-dihydroxypropyl derivatives. The reaction is carried out under controlled conditions, often in the presence of catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of Bis(2,3-dihydroxypropyl) 3,3’-dithiodipropionate may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(2,3-dihydroxypropyl) 3,3’-dithiodipropionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial in many biological processes.

    Reduction: Reduction reactions can break the disulfide bonds, converting the compound into its thiol derivatives.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Dithiothreitol, sodium borohydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products

    Oxidation: Formation of disulfide-linked dimers.

    Reduction: Thiol derivatives.

    Substitution: Ester or ether derivatives.

Scientific Research Applications

Bis(2,3-dihydroxypropyl) 3,3’-dithiodipropionate has a wide range of applications in scientific research:

    Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.

    Biology: Employed in the study of protein-protein interactions through disulfide bond formation.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable conjugates with therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Bis(2,3-dihydroxypropyl) 3,3’-dithiodipropionate involves the formation and cleavage of disulfide bonds. These bonds play a critical role in stabilizing the three-dimensional structure of proteins and other biomolecules. The compound can interact with thiol groups in proteins, leading to the formation of disulfide-linked conjugates. This property is exploited in various biochemical assays and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Dithiodipropionic acid di(N-hydroxysuccinimide ester): A homobifunctional cross-linking reagent with a cleavable disulfide linkage.

    Didodecyl 3,3’-thiodipropionate: A thiodipropionic acid derivative used as an antioxidant in polymers.

Uniqueness

Bis(2,3-dihydroxypropyl) 3,3’-dithiodipropionate is unique due to its dual hydroxyl groups, which provide additional sites for chemical modification. This enhances its versatility in various applications, making it a valuable compound in both research and industrial settings.

Properties

CAS No.

68928-35-8

Molecular Formula

C12H22O8S2

Molecular Weight

358.4 g/mol

IUPAC Name

2,3-dihydroxypropyl 3-[[3-(2,3-dihydroxypropoxy)-3-oxopropyl]disulfanyl]propanoate

InChI

InChI=1S/C12H22O8S2/c13-5-9(15)7-19-11(17)1-3-21-22-4-2-12(18)20-8-10(16)6-14/h9-10,13-16H,1-8H2

InChI Key

JNJIFNOOWWLQIE-UHFFFAOYSA-N

Canonical SMILES

C(CSSCCC(=O)OCC(CO)O)C(=O)OCC(CO)O

Origin of Product

United States

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